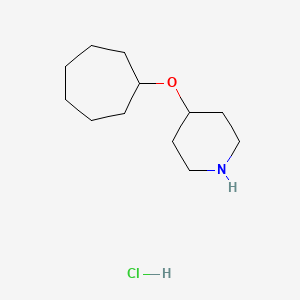

4-(Cycloheptyloxy)piperidine hydrochloride

Descripción

4-(Cycloheptyloxy)piperidine hydrochloride (CAS: 1235438-80-8) is a piperidine derivative characterized by a cycloheptyloxy substituent attached to the piperidine ring. The compound is structurally defined by a seven-membered cycloheptyl group linked via an ether bond to the piperidine nitrogen, with a hydrochloride counterion enhancing its solubility and stability. Piperidine derivatives are widely studied in medicinal chemistry for their roles as intermediates in drug synthesis, particularly in central nervous system (CNS) therapeutics and receptor-targeted molecules.

Propiedades

IUPAC Name |

4-cycloheptyloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEVHELDHMCJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cycloheptyloxy)piperidine hydrochloride typically involves the reaction of piperidine with cycloheptyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Cycloheptyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

4-(Cycloheptyloxy)piperidine hydrochloride serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Research indicates that this compound exhibits potential biological activities:

- Neurotransmitter Modulation: It is believed to interact with muscarinic receptors, which are crucial for cognitive functions. This interaction may enhance memory and learning processes.

- Antimicrobial Properties: Studies have shown that it can exhibit antimicrobial effects by disrupting bacterial cell membranes and metabolic pathways.

Medical Applications

The compound has been investigated for its potential therapeutic properties:

- Neurological Disorders: It shows promise as a precursor in developing drugs targeting conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.

- Pest Control: Its ability to disrupt olfactory cues in insects suggests applications in pest management strategies.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention and reduced neuroinflammation markers compared to control groups.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 4-(Cycloheptyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 4-(Cycloheptyloxy)piperidine hydrochloride with structurally related piperidine hydrochlorides, focusing on molecular properties, substituent effects, and available safety

Key Structural and Functional Differences :

This bulkiness may also influence receptor binding affinity in pharmacological contexts. Diphenylmethoxy (in 4-(Diphenylmethoxy)piperidine hydrochloride) adds significant hydrophobicity, which could enhance blood-brain barrier penetration but increase bioaccumulation risks .

Electronic Effects: Halogenated derivatives (e.g., 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride) may exhibit altered reactivity due to electron-withdrawing effects, impacting interactions with biological targets . Triazole-containing derivatives (e.g., 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride) introduce nitrogen-rich heterocycles, often associated with antimicrobial or kinase-inhibitory activity .

Toxicity Profiles :

- Acute toxicity is documented for 4-(Diphenylmethoxy)piperidine hydrochloride, though chronic and environmental effects remain unstudied .

- Irritancy is a common hazard for compounds like 4-(3-methoxyphenyl)piperidine hydrochloride, likely due to polar functional groups interacting with biological membranes .

Actividad Biológica

4-(Cycloheptyloxy)piperidine hydrochloride is a synthetic compound belonging to the piperidine family, characterized by its unique molecular structure, represented by the formula . This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biochemical pathways and interactions with specific receptors.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds. The compound's mechanism includes:

- Binding to Receptors : It may act on neurotransmitter receptors in the central nervous system, influencing signaling pathways that govern neuronal activity.

- Influencing Signaling Pathways : The compound can modulate key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are vital for cellular functions and have implications in cancer biology.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Stability : The compound shows relative stability under standard laboratory conditions but may degrade over extended periods.

- Cellular Effects : It influences cell signaling, gene expression, and cellular metabolism. For instance, it can modulate kinase and phosphatase activities, leading to downstream effects on cellular processes.

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : It is explored for its potential therapeutic effects against various diseases, including cancer and neurological disorders.

- Pharmacological Studies : Ongoing research aims to elucidate its pharmacological profile and therapeutic potential through in silico methods and laboratory experiments .

Case Studies and Research Findings

Recent studies have highlighted the biological activity spectra of piperidine derivatives, including this compound. Some notable findings include:

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties by targeting specific cancer-related pathways. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models .

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

- Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity, warranting further investigation into its efficacy against bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Cyclohexylmethyl)piperidine HCl | Contains a cyclohexylmethyl group; different side chain length. | |

| 4-(Cyclopentyloxy)piperidine HCl | Features a cyclopentyl group; shorter alkyl chain. | |

| Biperiden | Known antagonist at cholinergic receptors; larger structure. |

The cycloheptyloxy substituent enhances lipophilicity and potentially alters receptor binding profiles compared to other piperidine derivatives, suggesting unique pharmacological properties that merit further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Cycloheptyloxy)piperidine hydrochloride?

- Methodology : The synthesis typically involves nucleophilic substitution between piperidine and a cycloheptyl-containing electrophile. For example, cycloheptyl bromide or chloride can react with piperidine in the presence of a base (e.g., triethylamine) to form the ether linkage. After neutralization, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product .

Q. How can the purity and structural integrity of this compound be verified?

- Methodology :

- Spectroscopy : H/C NMR to confirm the presence of cycloheptyloxy and piperidine moieties. Key signals include the cycloheptyl protons (δ 1.4–2.1 ppm) and the piperidine N–H (broad signal at δ 9–10 ppm for the hydrochloride salt).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (, exact mass 245.15 + 36.46).

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What storage conditions are optimal for maintaining compound stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Stability studies indicate a shelf life of ≥5 years under these conditions. Monitor via periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation products .

Advanced Research Questions

Q. How can reaction intermediates or byproducts be identified during synthesis?

- Methodology : Use LC-MS/MS to track intermediates in real-time. For example, incomplete substitution may yield 4-hydroxypiperidine (observed at m/z 102.1) or cycloheptanol byproducts. Reaction optimization (e.g., adjusting stoichiometry or temperature) minimizes these impurities. Comparative TLC (silica, Rf ~0.3 for product vs. 0.5 for starting material) aids in-process monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.